Product packaging for N-Phenylmethyl-7-methyluric Acid(Cat. No.:CAS No. 72816-95-6)

N-Phenylmethyl-7-methyluric Acid

Cat. No.: B127784
CAS No.: 72816-95-6
M. Wt: 272.26 g/mol
InChI Key: LGRZSXBOIJJXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Phenylmethyl-7-methyluric Acid is a chemical compound of interest in biochemical and pharmacological research. It is a derivative of 7-methyluric acid, which is itself a recognized metabolite of caffeine . The structural motif of methylated uric acids is significant in the study of purine metabolism . The strategic introduction of methyl groups, often referred to as the "magic methyl" effect in medicinal chemistry, is a established strategy to fine-tune the properties of bioactive molecules, potentially leading to enhancements in their pharmacological activity, selectivity, or metabolic stability . Research on related purine derivatives has shown that such compounds can crystallize in biological systems, providing valuable models for studying crystalline nephropathies and renal toxicity . This makes this compound a potentially valuable compound for researchers investigating purine metabolism, the optimization of small molecule drugs, and the mechanisms of crystal-induced kidney injury. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can be assured of the compound's quality, as it is supplied directly from the manufacturer's warehouse with guaranteed analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N4O3 B127784 N-Phenylmethyl-7-methyluric Acid CAS No. 72816-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-7-methyl-9H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-16-9-10(14-12(16)19)17(13(20)15-11(9)18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)(H,15,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRZSXBOIJJXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)NC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502726
Record name 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72816-95-6
Record name 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of N Phenylmethyl 7 Methyluric Acid

Established Synthetic Pathways for Substituted Uric Acid Derivatives

The creation of substituted uric acid analogs relies on a toolbox of reactions developed for purine (B94841) chemistry. These methods address the primary challenge of directing substituents to the desired nitrogen or carbon positions on the heterocyclic scaffold.

Stepwise N-Alkylation Methodologies for Purine Ring Systems

Direct N-alkylation of the purine ring is a fundamental approach for synthesizing substituted derivatives. However, this method is often complicated by a lack of regioselectivity, typically yielding a mixture of N7 and N9-alkylated products, with the N9 isomer often predominating as the thermodynamically more stable product. nih.govub.eduacs.org The choice of base, solvent, and alkylating agent can influence the ratio of isomers. ub.edu For instance, using tetrabutylammonium (B224687) hydroxide (B78521) as the base has shown improved results in some cases. ub.edu

To achieve greater control, stepwise strategies are often employed. This can involve using starting materials with pre-existing substituents that direct the alkylation to a specific nitrogen. A general procedure for creating tetra-substituted uric acid by stepwise N-alkylation has been described, starting from 2,6-dichloropurine. nih.gov The process involves a sequence of reactions, including Mitsunobu reaction, amination, oxidation, and further alkylations, to build the desired substitution pattern. nih.gov Microwave irradiation has also been explored to accelerate reaction times and potentially improve regioselectivity, favoring the N9 position with more reactive alkyl halides. ub.edu

Method Starting Material Reagents Key Feature Outcome Reference
Direct Alkylation6-Chloropurine (B14466)Alkyl Halide, Base (e.g., NaH)Simple, direct approachMixture of N7 and N9 isomers nih.govacs.org
Base-Optimized AlkylationPurineAlkyl Halide, Tetrabutylammonium HydroxideImproved regioselectivityFavors N9 isomer ub.edu
Stepwise Synthesis2,6-DichloropurineMultiple steps including alkylation, amination, oxidationHigh regiocontrolTetra-substituted uric acid nih.gov
Microwave-Assisted AlkylationPurineAlkyl Halide, BaseReduced reaction timeFavors N9 isomer ub.edu

Mitsunobu Reaction Applications in Purine Nucleoside and Derivative Synthesis

The Mitsunobu reaction provides a powerful method for the N-alkylation of purines, particularly for converting alcohols into N-substituted derivatives with a clean inversion of stereochemistry at the alcohol's chiral center. wikipedia.orgorganic-chemistry.org This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the phosphine, making it a good leaving group for nucleophilic attack by a nitrogen atom of the purine ring. organic-chemistry.org

This technique has been successfully applied to the synthesis of various purine derivatives, including N3,5'-cyclonucleosides and alkylated adenines. rsc.orgtandfonline.com The regioselectivity of the Mitsunobu reaction on purines (N3, N7, or N9) can be influenced by the electronic effects of other substituents on the purine ring. rsc.org While effective, traditional Mitsunobu reactions can sometimes require long reaction times; however, microwave-assisted conditions have been shown to accelerate the process significantly. ub.edursc.org

Reagent System Nucleophile Key Transformation Advantage Reference
PPh₃ / DEAD or DIADAlcoholConverts alcohol to an N-alkyl groupStereospecific inversion (Sₙ2) wikipedia.orgorganic-chemistry.org
PPh₃ / DEAD (Microwave)Secondary AlcoholN-alkylation of aminopurinesRapid, efficient synthesis rsc.org
PPh₃ / DEADFormycin BIntramolecular cyclizationHigh yield (81%) tandfonline.com

Nucleophilic Substitution Reactions in Uric Acid Analog Preparation

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and is frequently used in the preparation of uric acid analogs. This approach typically involves the displacement of a leaving group, often a halogen, from the purine core by a nucleophile. For instance, 6-chloropurine is a common and versatile intermediate for further derivatization. nih.govnih.gov

These reactions are effective for installing heteroatom substituents (e.g., oxygen, sulfur, nitrogen) but are less broadly used for forming C-C bonds. nih.gov A described synthesis of a tetra-substituted uric acid derivative involves the nucleophilic substitution of a chloro group at the C2 position with sodium acetate (B1210297) (NaOAc) as a key step before final alkylation. nih.gov More advanced methods, such as photoredox/nickel dual catalysis, have been developed to facilitate sp²–sp³ cross-electrophile coupling, allowing for the direct installation of alkyl groups onto chloropurine nucleosides. nih.gov

Transition Metal-Catalyzed C-H Activation in Uric Acid and Xanthine (B1682287) Derivative Synthesis

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H activation to create C-C bonds directly, offering a more step-economical approach compared to traditional cross-coupling methods. nih.govmanchester.ac.uk These reactions use a directing group on the substrate to guide a metal catalyst (e.g., palladium, ruthenium, rhodium) to a specific C-H bond, which is then cleaved and functionalized. nih.govacs.org

For purine and xanthine derivatives, the heterocyclic nitrogen atoms can themselves act as directing groups. Nickel-catalyzed ortho-alkylation of purines has been reported, expanding the toolkit for C-H functionalization. nih.govacs.org Ruthenium catalysts have been used for C-H arylations, and recent developments have even enabled asymmetric C-H activation to produce enantiomerically enriched products. rsc.org These methods are powerful but can be challenged by the molecular complexity and multiple functional groups present in uric acid derivatives. nih.govmanchester.ac.uk

Targeted Synthesis of N-Phenylmethyl-7-methyluric Acid

The specific synthesis of this compound, a protected metabolite of Theobromine (B1682246), involves the introduction of a methyl group at the N7 position and a phenylmethyl (benzyl) group at one of the other available nitrogen atoms (N1, N3, or N9). chemicalbook.com The strategy hinges on the selection of an appropriate starting material and a regioselective alkylation method.

Selection and Derivatization of Precursor Compounds (e.g., 7-Methyluric Acid or Methylxanthines)

A logical precursor for the synthesis is 7-methyluric acid or a closely related 7-methylxanthine (B127787). nih.govcaymanchem.com 7-Methyluric acid is a known metabolite of caffeine (B1668208) and can be synthesized through methods like the methylation of uric acid derivatives. Theobromine (3,7-dimethylxanthine) and other methylxanthines are also viable starting points, as they already possess the N7-methyl group or can be readily converted to derivatives that do. researchgate.netmdpi.com

Once the 7-methylated purine core is obtained, the final step is the introduction of the phenylmethyl (benzyl) group. This would typically be achieved through an N-alkylation reaction using a benzyl (B1604629) halide (e.g., benzyl bromide) and a suitable base. The primary challenge is controlling the position of this second alkylation. Given the structure of 7-methyluric acid, the incoming benzyl group would likely be directed to the N1 or N3 positions. The reaction of an intermediate with benzylating agents has been noted to sometimes yield O-benzyl products instead of the desired N-alkylation, highlighting the need for careful optimization of reaction conditions to ensure the correct outcome. nih.gov

Precursor Key Transformation Reagents for Benzylation Potential Challenge Reference
7-Methyluric AcidN-alkylationBenzyl halide (e.g., Benzyl bromide), BaseRegioselectivity (N1 vs. N3 vs. N9), Potential for O-benzylation nih.govnih.gov
Theobromine (3,7-dimethylxanthine)Demethylation followed by N-benzylation or direct modificationVaries depending on strategyMulti-step process may be required researchgate.netmdpi.com
6-Chloro-7-methylpurineHydrolysis and N-benzylation1. Tf₂NH, HFIP 2. Benzyl halide, BaseStepwise synthesis required

Specific Reaction Conditions for Phenylmethyl Group Introduction

The introduction of a phenylmethyl (benzyl) group onto the 7-methyluric acid scaffold is typically achieved via nucleophilic substitution. The starting material, 7-methyluric acid, possesses several nitrogen atoms that can be alkylated (N1, N3, and N9). The regioselectivity of the benzylation is highly dependent on the reaction conditions, including the base, solvent, and temperature. Generally, alkylation of the purine nucleus can result in a mixture of N7 and N9 isomers, although the N9-alkylated product is often the major isomer. ub.edu

A plausible synthetic approach involves the deprotonation of 7-methyluric acid using a suitable base, followed by the addition of a benzylating agent like benzyl bromide. The choice of base and solvent is critical in directing the position of alkylation. Strong bases in polar aprotic solvents are commonly employed.

Table 1: Representative Reaction Conditions for Phenylmethylation of 7-Methyluric Acid

ParameterConditionRationale
Starting Material 7-Methyluric AcidPre-functionalized scaffold.
Alkylating Agent Benzyl bromideProvides the phenylmethyl group.
Base Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)Deprotonates the acidic N-H protons of the uric acid ring, creating a nucleophilic anion.
Solvent Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)Polar aprotic solvents that facilitate SN2 reactions and dissolve the purine substrates.
Temperature Room Temperature to 40°CModerate temperatures are often used to control the reaction rate and minimize side products. chemicalbook.com
Reaction Time 8-48 hoursThe reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

The reaction generally leads to a mixture of isomers, with the N1, N3, or N9 positions being the most likely sites for benzylation. The specific major product would depend on the interplay of kinetic and thermodynamic control, as well as steric hindrance from the existing 7-methyl group.

Purification and Isolation Methodologies for this compound

Following the synthesis, a systematic purification strategy is essential to isolate the desired this compound isomer from byproducts, unreacted starting materials, and other isomers. The process involves a standard aqueous workup followed by chromatographic separation and can be concluded with recrystallization for final purification.

The crude reaction mixture is first diluted with water and then extracted with an organic solvent such as diethyl ether or dichloromethane. uctm.eduorgsyn.org The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting residue is then subjected to purification.

Table 2: General Purification and Isolation Protocol

StepProcedurePurpose
1. Aqueous Workup The reaction mixture is quenched with water and neutralized if necessary. uctm.edu The product is extracted into an organic solvent (e.g., dichloromethane). The organic phase is washed with brine.To remove the inorganic base, salts, and highly polar impurities like residual DMF/DMSO.
2. Drying & Concentration The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated in vacuo.To remove the extraction solvent and obtain the crude product.
3. Column Chromatography The crude residue is purified by silica (B1680970) gel column chromatography. nih.govTo separate the desired product from isomers and other organic impurities. A typical eluent system would be a gradient of methanol (B129727) in dichloromethane.
4. Recrystallization The purified product can be further refined by recrystallization from a suitable solvent system, such as ethanol/water. orgsyn.orgTo obtain a highly pure, crystalline solid.
5. Purity Analysis The purity of the final compound is confirmed using High-Performance Liquid Chromatography (HPLC) and its structure verified by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).To ensure the identity and purity of the final compound meet required standards.

Investigation of Chemical Transformations and Reactivity Profiles

The this compound molecule contains a complex arrangement of functional groups, including amide, urea, and alkene moieties within a heterocyclic framework. This structure provides multiple sites for further chemical transformations.

Regioselective Alkylation and Acylation Reactions on Nitrogen Centers

With the N7 position occupied by a methyl group and one of the other nitrogens occupied by a phenylmethyl group, the remaining N-H protons (at positions 1, 3, or 9, depending on the initial synthesis) are available for further functionalization. Subsequent alkylation or acylation reactions would be directed by the electronic and steric environment created by the existing substituents.

The nucleophilicity of the remaining nitrogen atoms is influenced by the electron-donating or-withdrawing nature of the adjacent carbonyl and alkyl groups. Further alkylation would likely require strong basic conditions and could lead to a mixture of products, necessitating careful chromatographic separation. nih.gov Acylation, the introduction of an acyl group (R-C=O), can occur at the nitrogen centers using acyl halides or anhydrides. This transformation is a key reaction in many biological processes and is used synthetically to introduce a wide range of functional groups. nih.gov

Oxidation and Reduction Pathways of the Uric Acid Core

The uric acid core is susceptible to oxidation. Both enzymatic (e.g., with peroxidase) and electrochemical oxidation of N-methylated uric acids have been shown to proceed through similar mechanisms. chemicalbook.com The oxidation process often involves the C4=C5 double bond of the purine ring. The reaction can proceed via a two-electron oxidation pathway, potentially leading to the formation of a dehydrourate intermediate that can be further transformed. nih.gov Alternatively, one-electron oxidation can produce a urate free radical. uctm.edunih.gov The presence of N-alkyl substituents influences the redox potential and the stability of the intermediates formed. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be used for these transformations.

The reduction of the uric acid core is less commonly explored but can be achieved using strong reducing agents. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride could potentially reduce the carbonyl groups at positions 2, 6, and 8, or the C4=C5 double bond, leading to a variety of saturated or partially saturated derivatives. The specific outcome would depend heavily on the choice of reagent and reaction conditions.

Derivatization at Peripheral Sites for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial for the development of therapeutic agents. For this compound, derivatization can be explored at several peripheral sites to probe how structural changes affect biological activity, for instance, as inhibitors of enzymes like xanthine oxidase or transporters like URAT1. nih.govresearchgate.net

Key derivatization strategies include:

Modification of the Phenyl Ring: Substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) can be introduced onto the phenyl ring of the benzyl group. This allows for the systematic exploration of electronic and steric effects on target binding.

Variation of the N-Alkyl Groups: The methyl group at N7 or the phenylmethyl group could be replaced with other alkyl or functionalized chains to assess the importance of their size, length, and character for biological activity. nih.gov

Functionalization at C8: The C8 position of the purine ring can also be a target for derivatization, introducing different groups to explore new interactions with biological targets.

These studies help in identifying the key structural features required for potency and selectivity, guiding the design of more effective molecules. nih.gov

Structure Activity Relationship Sar and Derivative Studies

Principles of Molecular Design for Uric Acid Analogs

The design of uric acid analogs is a strategic endeavor rooted in the principles of medicinal chemistry, aiming to create molecules with tailored biological activities. Uric acid itself, a natural product of purine (B94841) metabolism, possesses a distinct heterocyclic scaffold that can be systematically modified. The core concept involves retaining the fundamental purine structure to ensure interaction with biological targets while introducing specific substituents to modulate properties like potency, selectivity, and pharmacokinetic profiles.

The molecular design of analogs such as N-Phenylmethyl-7-methyluric Acid often begins with a parent scaffold, in this case, uric acid or the closely related xanthine (B1682287). Researchers then apply a series of rational design principles:

Target-Oriented Design: If the biological target is known, such as an enzyme or a receptor, the design focuses on creating a molecule that complements the target's binding site. For instance, in the context of xanthine oxidase, an enzyme crucial in uric acid production, inhibitors are designed to occupy the active site and prevent substrate binding.

Privileged Scaffolds: The purine ring system is considered a "privileged scaffold" in medicinal chemistry because it is a recurring motif in a multitude of biologically active compounds. This makes it a promising starting point for developing new drugs.

SAR-Guided Optimization: Initial "hit" compounds are systematically modified to establish a structure-activity relationship. This involves altering substituents at various positions on the purine ring to observe the impact on biological activity. This iterative process allows for the refinement of the molecule to enhance its desired properties.

Elucidation of Positional Substituent Effects on Biological Activity

The biological activity of a purine analog is exquisitely sensitive to the nature and position of its substituents. In this compound, the key modifications are the phenylmethyl group on one of the nitrogen atoms and the methyl group at the N-7 position of the uric acid core.

Impact of N-Substitutions (e.g., N-1, N-3, N-7, N-9) on Compound Activity

The nitrogen atoms of the purine ring (N-1, N-3, N-7, and N-9) offer multiple points for substitution, and the placement of a substituent can dramatically alter the compound's biological profile.

N-1 and N-3 Positions: Substitution at the N-1 and N-3 positions of the xanthine scaffold has been shown to influence a compound's affinity for various receptors and enzymes. For instance, in a series of xanthine derivatives, the presence and nature of substituents at N-1 and N-3 were found to be critical for their inhibitory effects on phosphodiesterases. The introduction of a phenylmethyl (benzyl) group at these positions can introduce steric bulk and lipophilicity, which can either enhance or hinder binding depending on the topology of the target's active site.

N-9 Position: The N-9 position is another crucial site for modification. In many purine-based drugs, substitution at N-9 is essential for activity. The size and nature of the substituent at this position can profoundly impact the compound's interaction with the target protein.

The following table illustrates the general impact of N-substitutions on the activity of xanthine analogs, providing a framework for understanding the potential role of the N-phenylmethyl group in this compound.

Substitution PositionGeneral Impact on Biological ActivityExample from Analogous Series
N-1 Can influence receptor affinity and selectivity. Often crucial for adenosine (B11128) receptor antagonism.1-Methyl substitution in methylxanthines is pivotal for inhibitory effects at adenosine receptors. semanticscholar.org
N-3 Modifications can modulate potency and pharmacokinetic properties.N3-alkyl substitution in xanthine derivatives affects their pharmacological activity. semanticscholar.org
N-7 Affects metabolic stability and can be a key interaction point.7-methylxanthosine is a key intermediate in caffeine (B1668208) biosynthesis, highlighting the biological relevance of this substitution. semanticscholar.org
N-9 Often critical for potent activity in many classes of purine-based inhibitors.Modifications at the N-9 position of purines are a common strategy in the development of various enzyme inhibitors. mdpi.com

Influence of Other Substituents on the Purine Scaffold

Beyond N-substitutions, modifications at other positions of the purine scaffold, such as C-2, C-6, and C-8, are also instrumental in defining a compound's biological activity. While this compound has oxo groups at the C-2 and C-6 positions (characteristic of uric acid), understanding the influence of substituents at these and the C-8 position in related analogs provides a broader SAR context.

C-2 and C-6 Positions: The carbonyl groups at C-2 and C-6 in the uric acid structure are key for its chemical identity and can participate in hydrogen bonding interactions with biological targets. Replacing these with other functional groups, such as amino or thio groups, drastically changes the molecule's properties and biological activity.

C-8 Position: The C-8 position is a frequent site for modification in the design of purine analogs. Introduction of various substituents, from small alkyl groups to larger aromatic rings, can significantly impact potency and selectivity for different targets. For instance, broad modifications at the C-8 position of the xanthine core have led to the development of potent and selective adenosine receptor antagonists. mdpi.com

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound would involve a systematic exploration of its chemical space to optimize its biological activity. This process is guided by the principles of modulating lipophilicity, steric bulk, and employing bioisosteric replacements.

Modulating Lipophilicity and Steric Bulk for Enhanced Activity

Lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) and steric bulk (the size and shape of a molecule) are two critical physicochemical properties that govern a drug's behavior.

Lipophilicity: The phenylmethyl group in this compound significantly increases its lipophilicity compared to uric acid or 7-methyluric acid. This property can enhance its ability to cross cell membranes and access intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, modulating lipophilicity is a key aspect of optimization. This can be achieved by introducing polar or non-polar substituents on the phenyl ring of the phenylmethyl group.

Steric Bulk: The size and shape of the phenylmethyl group introduce considerable steric bulk. This can be advantageous if it leads to a better fit within a specific binding pocket, but detrimental if it causes steric clashes. The synthesis of analogs with different substituents on the phenyl ring (e.g., methyl, chloro, methoxy (B1213986) groups at ortho, meta, or para positions) would allow for a systematic investigation of the steric requirements for optimal activity.

The following hypothetical data table illustrates how systematic modifications to the phenyl ring of an N-phenylmethyl-xanthine series could influence lipophilicity (expressed as logP) and a hypothetical biological activity (e.g., IC₅₀ for a target enzyme).

CompoundR-group on Phenyl RinglogP (calculated)Hypothetical IC₅₀ (µM)
Analog 1 H2.510.2
Analog 2 4-CH₃3.05.8
Analog 3 4-Cl3.22.1
Analog 4 4-OCH₃2.48.5
Analog 5 2,4-diCl3.90.9

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Bioisosteric Replacements for Functional Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological profile. nih.gov

In the context of this compound, several bioisosteric replacements could be envisioned for functional optimization:

Phenyl Ring Replacements: The phenyl ring of the phenylmethyl group could be replaced with other aromatic or heteroaromatic rings, such as pyridyl, thienyl, or furanyl groups. This can alter the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, potentially leading to improved activity or selectivity.

Methylene (B1212753) Linker Modification: The methylene (-CH₂-) linker between the nitrogen and the phenyl ring could be replaced with other groups like an oxygen atom (-O-), a sulfur atom (-S-), or a carbonyl group (-C=O-). Such modifications would significantly alter the geometry and flexibility of the substituent, which could have a profound impact on its interaction with a biological target.

Uric Acid Core Modifications: The oxo groups on the uric acid scaffold could be replaced with thiooxo groups (thiones) or amino groups. For instance, the replacement of a carbonyl group with a thiocarbonyl group can alter the hydrogen bonding pattern and electronic distribution of the purine ring.

The following table presents some potential bioisosteric replacements for different moieties of this compound and the rationale behind these modifications.

Original MoietyBioisosteric ReplacementRationale for Replacement
Phenyl Ring Pyridyl RingIntroduce a hydrogen bond acceptor (nitrogen atom), potentially altering solubility and target interactions.
Phenyl Ring Thienyl RingModify electronic properties and lipophilicity; may improve metabolic stability.
-CH₂- Linker -O- (Ether)Change bond angle and rotational freedom, potentially optimizing orientation in the binding site.
C=O at C-6 C=S (Thione)Alter hydrogen bonding capacity and electronic character of the purine ring.

Biological and Biochemical Interactions of N Phenylmethyl 7 Methyluric Acid

Enzyme Interaction Profiles

The interaction of N-Phenylmethyl-7-methyluric acid with various enzymes can be characterized by its potential to modulate their catalytic activity. Understanding these interactions is crucial for elucidating its biochemical profile.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition of enzymes by a compound like this compound can occur through several mechanisms, which are typically characterized by kinetic studies. nih.gov The primary reversible inhibition mechanisms are competitive, uncompetitive, and non-competitive inhibition. nih.gov

Competitive Inhibition: In this mode, the inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme. This prevents the actual substrate from binding. The inhibition can be overcome by increasing the substrate concentration. The Michaelis-Menten constant (K_m) is increased, while the maximum velocity (V_max) remains unchanged.

Uncompetitive Inhibition: Here, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. Both V_max and K_m are reduced.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the ES complex. V_max is decreased, but K_m remains unchanged. Mixed inhibition is a more common form where the inhibitor's binding affinity to the free enzyme and the ES complex differs.

The specific mechanism of inhibition by this compound for any given enzyme would need to be determined experimentally.

Purine (B94841) metabolism is a critical pathway, and its enzymes are important pharmacological targets. Key enzymes in this pathway include Xanthine (B1682287) Oxidase (XO) and Xanthine Dehydrogenase/Oxidase (XDH/XO). mdpi.com

Xanthine Oxidase (XO) is a key enzyme in the catabolism of purines. nih.gov It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. mdpi.comnih.gov The active site of XO contains a molybdenum cofactor that is essential for its catalytic activity. nih.gov Overactivity of XO can lead to an overproduction of uric acid, a condition known as hyperuricemia, which is a precursor to gout. mdpi.comnih.gov

Given that this compound is a derivative of uric acid, it is plausible that it could interact with xanthine oxidase. It might act as an inhibitor, potentially through a competitive mechanism by binding to the active site, or through other modes of inhibition. For instance, the well-known gout medication allopurinol (B61711) is a structural analog of hypoxanthine and acts as a competitive inhibitor of XO. nih.gov Similarly, other compounds are known to interact with the molybdenum-oxygen-sulfur (MOS) complex within the enzyme's active site. nih.gov

Xanthine Dehydrogenase/Oxidase (XDH/XO) exists in two interconvertible forms: a dehydrogenase form (XDH) that preferentially uses NAD+ as an electron acceptor, and an oxidase form (XO) that uses molecular oxygen. mdpi.com Both forms are involved in purine catabolism. The conversion from the XDH to the XO form can be reversible or irreversible. mdpi.com this compound could potentially influence the activity or the interconversion of these two forms.

N-terminal nucleophile (Ntn) hydrolases are a large family of enzymes that utilize a terminal nucleophilic residue (such as a threonine, serine, or cysteine) to catalyze the hydrolysis of amide bonds. There is currently no specific research available detailing the interaction between this compound and Ntn hydrolases.

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. Various in vitro assays are employed to determine the antioxidant and free radical scavenging potential of a compound. nih.govresearchgate.net

Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compound, leading to a loss of color. researchgate.net

Hydroxyl Radical (•OH) Scavenging Assay: This assay assesses the ability of a compound to neutralize the highly reactive hydroxyl radical. nih.gov

Nitric Oxide (NO) Radical Scavenging Assay: This method evaluates the compound's capacity to scavenge nitric oxide radicals. nih.gov

While there is no specific data on the antioxidant properties of this compound, its chemical structure could theoretically possess some antioxidant or pro-oxidant activity, which would need to be confirmed through these in vitro tests.

Receptor Binding Studies

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a particular receptor. capes.gov.br

In vitro radioligand receptor binding assays are a powerful tool to study the interaction between a ligand and its receptor. nih.gov These assays typically use a radiolabeled form of a ligand to quantify its binding to a receptor preparation, which can be in the form of tissue homogenates, cell membranes, or intact cells. giffordbioscience.comnih.gov

The primary types of radioligand binding assays are:

Saturation Binding Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand until saturation is reached. nih.govresearchgate.net This allows for the determination of the equilibrium dissociation constant (K_d), which is a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (B_max). nih.gov

Competitive Binding Assays: In these assays, a fixed concentration of a radioligand competes with varying concentrations of an unlabeled test compound (like this compound) for binding to the receptor. nih.govnih.gov The results are used to calculate the IC_50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. nih.gov This value can be used to determine the inhibition constant (K_i) of the test compound.

Kinetic Binding Assays: These assays measure the rate of association (k_on) and dissociation (k_off) of a radioligand with its receptor. nih.gov The ratio of k_off to k_on provides another way to calculate the K_d.

The general procedure for a filtration-based radioligand binding assay involves:

Incubation of the receptor preparation, radioligand, and any competing ligands. giffordbioscience.com

Separation of the bound from the free radioligand, typically by rapid filtration through a filter that traps the receptor-ligand complexes. giffordbioscience.com

Washing the filters to remove any non-specifically bound radioligand. giffordbioscience.com

Quantification of the radioactivity retained on the filters using a scintillation counter. giffordbioscience.com

To investigate the receptor binding profile of this compound, one would need to select relevant receptors (e.g., adenosine (B11128) receptors, given its purine-like structure) and perform these types of assays.

Determination of Binding Affinity (e.g., IC50, Ki, Kd values)

Currently, there is a notable absence of publicly available scientific literature detailing the binding affinity of this compound to specific biological targets. Consequently, inhibitory concentration (IC50), inhibition constant (Ki), and dissociation constant (Kd) values for this particular compound have not been reported. These parameters are crucial for quantifying the strength of interaction between a ligand, such as this compound, and its potential protein or receptor targets. Future research would be necessary to determine these values and elucidate the compound's specific binding characteristics.

Saturation Binding Analysis for Receptor Density and Affinity

In line with the lack of binding affinity data, there are no published saturation binding analysis studies for this compound. This type of analysis is essential for determining the density of receptors (Bmax) and the dissociation constant (Kd) in a given tissue or cell preparation. Such studies would involve incubating various concentrations of a radiolabeled form of this compound with its putative target until equilibrium is reached. Without these experiments, information regarding the number of binding sites and the affinity of the compound for these sites remains unknown.

Real-Time Kinetic Analysis of Ligand-Receptor Association and Dissociation

There is no available data from real-time kinetic analyses, such as those performed using surface plasmon resonance (SPR) or other biosensor technologies, for this compound. This type of analysis provides detailed information about the rates of association (kon) and dissociation (koff) of a ligand with its receptor. These kinetic parameters are fundamental to understanding the dynamic interactions and the duration of the ligand-receptor complex, which in turn influences the biological response. The study of this compound would benefit from such investigations to characterize its interaction kinetics with potential biological partners.

Biochemical Pathways and Metabolic Relationships

Association with Caffeine (B1668208) and Methylxanthine Metabolic Pathways

This compound is structurally related to naturally occurring methylxanthines and their metabolites. The core of the molecule, 7-methyluric acid, is a known metabolite of caffeine. nih.govcaymanchem.comfoodb.cahmdb.ca In humans and other organisms, caffeine undergoes a series of demethylation and oxidation reactions. The primary metabolic pathway of caffeine is initiated by the cytochrome P450 enzyme CYP1A2, which converts caffeine to paraxanthine, theobromine (B1682246), and theophylline (B1681296). nih.gov

Further metabolism of these dimethylxanthines leads to the formation of monomethylxanthines, including 7-methylxanthine (B127787). nih.gov Subsequently, xanthine oxidase acts on 7-methylxanthine to produce 7-methyluric acid. hmdb.ca The presence of the N-phenylmethyl group in this compound suggests that it could be a synthetic derivative or a metabolite of a yet-to-be-identified xenobiotic. Its association with the methylxanthine metabolic pathway is through its 7-methyluric acid core.

Table 1: Key Enzymes and Metabolites in the Caffeine Metabolic Pathway Leading to 7-Methyluric Acid

PrecursorEnzymeMetabolite
CaffeineCYP1A2Paraxanthine, Theobromine, Theophylline
TheobromineCYP1A2/CYP2E17-Methylxanthine
7-MethylxanthineXanthine Oxidase7-Methyluric Acid

This table provides a simplified overview of the metabolic steps leading to the formation of 7-methyluric acid. The actual metabolism is more complex and involves multiple enzymes and intermediate metabolites.

Biochemical Transformations of this compound in Biological Systems

Specific data on the biochemical transformations of this compound in biological systems is not currently available. However, based on the metabolism of other xenobiotics containing a phenylmethyl (benzyl) group, it is plausible that the compound could undergo several metabolic reactions. The phenylmethyl group may be susceptible to hydroxylation on the aromatic ring, mediated by cytochrome P450 enzymes. Additionally, the N-benzyl bond could potentially be cleaved, leading to the formation of 7-methyluric acid and benzoic acid or its derivatives. The 7-methyluric acid portion would likely follow the established purine degradation pathway.

Interactions with Microbial Metabolic Processes

While direct studies on the microbial metabolism of this compound are absent, the degradation of the structurally related compound caffeine by microorganisms is well-documented. Various bacteria and fungi are capable of utilizing caffeine as a sole source of carbon and nitrogen. nih.govmdpi.comappliedmicrobiology.orgethz.ch The primary microbial degradation pathways for caffeine involve N-demethylation and C-8 oxidation. nih.govmdpi.com

In the N-demethylation pathway, enzymes sequentially remove the methyl groups from the xanthine core. mdpi.com For instance, some bacteria utilize a series of N-demethylases to convert caffeine to theobromine, then to 7-methylxanthine, and finally to xanthine. ethz.ch Other microorganisms can oxidize the C-8 position of the purine ring. nih.gov

Given these established microbial metabolic routes for methylxanthines, it is conceivable that microorganisms could also metabolize this compound. Potential microbial transformations could involve the cleavage of the N-phenylmethyl group, followed by the degradation of the resulting 7-methyluric acid. The ability of a specific microorganism to carry out such a transformation would depend on its enzymatic machinery. For example, some fungi like Aspergillus and Penicillium species are known to be involved in the biotransformation of various alkaloids. researchgate.netnih.gov

Table 2: Examples of Microorganisms Involved in Caffeine Degradation

MicroorganismDegradation PathwayKey Metabolites
Pseudomonas putida CBB5N-demethylationTheobromine, 7-Methylxanthine, Xanthine
Aspergillus sydowiiN-demethylationTheophylline, 3-Methylxanthine
Serratia marcescensN-demethylationTheobromine, 7-Methylxanthine
Rhizopus oryzaeN-demethylation7-Methylxanthine
Klebsiella and Rhodococcus spp.C-8 Oxidation1,3,7-Trimethyluric acid

This table highlights some of the known microorganisms and their pathways for caffeine degradation, which may serve as a model for the potential microbial metabolism of this compound.

No Published Research Found on the Computational Chemistry and Molecular Modeling of this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific research was found on the computational chemistry and molecular modeling of this compound. As a result, the generation of an article based on the provided outline is not possible at this time.

Extensive searches were conducted to locate studies pertaining to the Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and pharmacophore modeling of this compound. These searches included various keyword combinations such as "this compound" QSAR, "this compound" molecular docking, and "this compound" pharmacophore modeling.

The search results did yield information on related topics, including:

General chemical and physical properties of this compound.

Its classification as a xanthine derivative and a potential metabolite.

A significant body of research on the computational modeling of other xanthine and uric acid derivatives, primarily in the context of their inhibitory activity on enzymes like xanthine oxidase.

However, none of the retrieved scientific literature specifically focused on or even mentioned the application of computational chemistry techniques to this compound itself. The strict requirement to focus solely on this compound and the specified computational methods means that any attempt to generate the requested article would be based on speculation or irrelevant data, thereby failing to meet the standards of scientific accuracy.

Therefore, the detailed research findings required to populate the outlined sections and subsections on QSAR modeling, molecular docking, and pharmacophore modeling for this compound are not available in the public domain.

Computational Chemistry and Molecular Modeling Studies of N Phenylmethyl 7 Methyluric Acid

Pharmacophore Modeling for Inhibitor Design

Generation of Ligand-Based and Structure-Based Pharmacophores

No publicly available research has focused on the development of either ligand-based or structure-based pharmacophore models for N-Phenylmethyl-7-methyluric Acid. Ligand-based models, which are derived from a set of known active molecules, are not feasible due to the lack of identified biological activities for this specific compound. Similarly, structure-based pharmacophores, which rely on the known three-dimensional structure of a biological target interacting with a ligand, cannot be generated as no specific protein interactions have been reported for this compound.

Virtual Screening Utilizing Pharmacophore Models

In the absence of any established pharmacophore models for this compound, no virtual screening studies have been performed. Such studies are crucial for identifying potential hit compounds from large chemical libraries that share the key chemical features necessary for a specific biological activity.

Quantum Chemical Analyses

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

A critical aspect of understanding a molecule's reactivity involves the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental predictors of a compound's kinetic stability and chemical reactivity. However, no studies have been published that calculate these values for this compound.

Table 1: Frontier Molecular Orbital Energies for this compound

ParameterValue
HOMO Energy (eV)Data Not Available
LUMO Energy (eV)Data Not Available
HOMO-LUMO Gap (eV)Data Not Available

This table is for illustrative purposes only, as no experimental or theoretical data is currently available.

Calculation of Electronic Properties and Molecular Descriptors

The calculation of various electronic properties and molecular descriptors provides further insight into a molecule's behavior, including its polarity, solubility, and potential for intermolecular interactions. These descriptors are essential for drug design and development. As with other computational aspects, these properties have not been determined for this compound.

Table 2: Calculated Electronic Properties and Molecular Descriptors for this compound

DescriptorValue
Dipole Moment (Debye)Data Not Available
Polarizability (ų)Data Not Available
Molecular Electrostatic Potential (MEP)Data Not Available
LogPData Not Available
Topological Polar Surface Area (TPSA) (Ų)Data Not Available

This table is for illustrative purposes only, as no experimental or theoretical data is currently available.

Advanced Research Methodologies for Investigating N Phenylmethyl 7 Methyluric Acid

High-Throughput Screening (HTS) Approaches for Identifying Biological Activities

High-Throughput Screening (HTS) represents a important methodology in drug discovery and chemical biology, allowing for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target or pathway. For a novel compound such as N-Phenylmethyl-7-methyluric acid, HTS can be instrumental in identifying potential biological activities by testing it against a wide array of assays.

The process typically involves the use of automated robotic systems to handle and test thousands of compounds in a short period. These assays are designed to produce a measurable signal, such as fluorescence, luminescence, or absorbance, that indicates the activity of the compound. For instance, a library of purine (B94841) derivatives, including this compound, could be screened against a panel of enzymes, receptors, or cell-based models to identify potential "hits." nih.govnih.gov

One relevant application for a uric acid derivative would be screening for inhibitory activity against enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase. A hypothetical HTS campaign for xanthine oxidase inhibitors might involve the following steps:

Assay Plate Preparation: Miniaturized assay plates (e.g., 384- or 1536-well plates) are prepared, with each well containing the target enzyme (xanthine oxidase), the substrate (xanthine), and a detection reagent.

Compound Addition: A robotic system dispenses a precise amount of each compound from a chemical library, including this compound, into individual wells.

Incubation and Signal Detection: After a set incubation period, the enzymatic reaction is stopped, and the signal is read by a specialized plate reader. Inhibition of the enzyme would result in a decreased signal.

Data Analysis: The data from thousands of wells are analyzed to identify compounds that produce a significant change in the signal, warranting further investigation.

The results of such a screen are often represented in data tables that summarize the activity of the tested compounds.

Table 1: Illustrative HTS Data for a Hypothetical Screen of Purine Derivatives Against a Target Enzyme

Compound IDConcentration (µM)Percent InhibitionHit (Yes/No)
PD-001105.2No
This compound 10 68.7 Yes
PD-0031012.5No
PD-0041085.4Yes
Allopurinol (B61711) (Control)1092.1Yes

This table is for illustrative purposes and does not represent actual experimental data.

This initial screening provides a broad overview of the compound's potential biological activities, guiding further, more focused research. researchgate.net

Optimization of In Vitro Assay Conditions and Parameters

Once a potential biological activity is identified through HTS, the next critical step is the optimization of the in vitro assay conditions. This process is essential to ensure the reliability, reproducibility, and accuracy of the experimental data. For a compound like this compound, if it were identified as a potential xanthine oxidase inhibitor, researchers would systematically vary key parameters to establish the optimal conditions for characterizing its inhibitory potential. mdpi.comphytojournal.comnih.gov

Key parameters that are typically optimized include:

Buffer pH and Composition: The pH of the reaction buffer can significantly influence enzyme activity and compound stability. A range of pH values would be tested to find the optimal condition for the assay. sigmaaldrich.com

Temperature: Enzymatic reactions are temperature-dependent. The assay would be performed at different temperatures to determine the one at which the enzyme is stable and exhibits robust activity. sigmaaldrich.com

Enzyme and Substrate Concentration: The concentrations of both the enzyme and its substrate (e.g., xanthine) are critical. These are often optimized to be at or near the Michaelis-Menten constant (K_m) of the substrate to ensure sensitivity to inhibitors. mdpi.com

Incubation Time: The duration of the reaction is optimized to ensure that the reaction proceeds within the linear range, allowing for accurate measurement of the initial reaction velocity. phytojournal.comrevistabionatura.com

Cofactor and Ion Concentration: If the target enzyme requires specific cofactors or metal ions for its activity, their concentrations would also be optimized.

DMSO Concentration: Since compounds are often dissolved in dimethyl sulfoxide (B87167) (DMSO), the final concentration of DMSO in the assay is kept constant and at a low level (typically <1%) to avoid interference with the assay. phytojournal.com

Table 2: Example of In Vitro Assay Optimization Parameters for Xanthine Oxidase Inhibition

ParameterTested RangeOptimal Value
pH6.5 - 8.57.5
Temperature25°C - 45°C37°C
Xanthine Concentration10 µM - 200 µM150 µM
Xanthine Oxidase Concentration0.01 U/mL - 0.1 U/mL0.05 U/mL
Pre-incubation Time5 min - 20 min15 min
Reaction Time10 min - 60 min30 min

This table presents a hypothetical set of parameters for illustrative purposes.

Through this systematic optimization, a robust and reliable assay is developed to accurately determine the potency (e.g., IC_50 value) and mechanism of action of this compound on its target. revistabionatura.com

Advanced Analytical Techniques for Elucidating Reaction Mechanisms and Intermediates

To gain a deeper understanding of this compound, including its synthesis, metabolism, and interaction with biological systems, advanced analytical techniques are indispensable. These methods allow for the structural elucidation of the compound, its intermediates, and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is highly sensitive and selective, making it ideal for detecting and quantifying low levels of this compound and its potential metabolites in complex biological matrices like plasma or urine. nih.govnih.govrsc.org The method involves separating the compounds in a sample using high-performance liquid chromatography (HPLC) followed by detection and fragmentation using a tandem mass spectrometer. This allows for the unambiguous identification and quantification of the parent compound and any related species. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules. 1D NMR (e.g., ¹H and ¹³C NMR) provides detailed information about the chemical structure of this compound. amsterdamumc.nlnih.gov 2D NMR techniques, such as COSY and HMBC, can be used to establish the connectivity of atoms within the molecule. Furthermore, advanced NMR methods can be employed to study reaction kinetics and identify transient intermediates in the synthesis or metabolism of purine derivatives. acs.orgresearchgate.net For instance, ¹⁵N NMR can be particularly informative for studying the purine ring system, as it can reveal details about protonation states and chemical transformations involving the nitrogen atoms. researchgate.net

By combining these advanced analytical techniques, researchers can build a comprehensive profile of this compound, from its basic chemical structure to its behavior in complex biological environments. This detailed understanding is crucial for any further development or application of the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for N-Phenylmethyl-7-methyluric Acid, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves alkylation or condensation reactions using uric acid derivatives and phenylmethyl halides. For example, refluxing 7-methyluric acid with benzyl bromide in a polar aprotic solvent (e.g., DMF) under inert conditions, followed by purification via column chromatography. Purity is validated using HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., absence of proton signals from unreacted precursors) . Reagent sources (e.g., Sigma-Aldrich for benzyl bromide) and reaction conditions (temperature, solvent ratios) must be meticulously documented to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the phenylmethyl group. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. How should researchers handle solubility challenges during in vitro assays involving this compound?

  • Methodological Answer : Solubility can be optimized using co-solvents like DMSO (≤1% v/v in aqueous buffers) or surfactants (e.g., Tween-80). Pre-formulation studies, including phase solubility analysis, are recommended. Dynamic Light Scattering (DLS) can assess colloidal stability in solution. Always include vehicle controls to rule out solvent-induced artifacts .

Advanced Research Questions

Q. How can conflicting data in reported biological activities of this compound be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation times). Systematic meta-analysis of published IC₅₀ values, stratified by experimental conditions (pH, temperature), can identify trends. Reproducing key studies with standardized protocols (e.g., ATP-based viability assays in HEK293 cells) and orthogonal validation (e.g., enzymatic vs. cellular assays) is critical. Statistical tools like Bland-Altman plots help quantify inter-lab variability .

Q. What strategies are recommended for elucidating the metabolic fate of this compound in pharmacokinetic studies?

  • Methodological Answer : Use isotopically labeled analogs (e.g., ¹⁴C-labeled compound) for tracer studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) identifies phase I/II metabolites. In vitro models (e.g., liver microsomes, hepatocyte co-cultures) paired with in vivo sampling (plasma, urine) provide comprehensive ADME profiles. Normalize data to internal standards (e.g, tolbutamide for LC-MS) to control for matrix effects .

Q. How can computational modeling predict the interaction of this compound with target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-protein interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding site residues) and surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference results with crystal structures (PDB) of homologous enzymes to refine models .

Q. What experimental designs mitigate oxidative degradation of this compound in long-term stability studies?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) identifies degradation pathways. Use antioxidants (e.g., BHT) in formulation buffers and store samples under inert gas (N₂). High-Resolution Mass Spectrometry (HRMS) characterizes degradation products. Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.